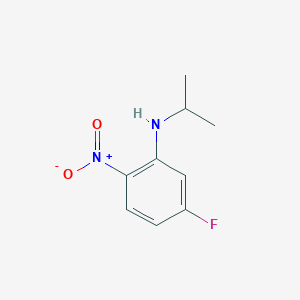

5-Fluoro-N-isopropyl-2-nitroaniline

Description

Properties

IUPAC Name |

5-fluoro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHWAHLPBFAQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442722 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131885-33-1 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5 Fluoro N Isopropyl 2 Nitroaniline

Reactivity of the Aromatic Ring towards Electrophilic and Nucleophilic Reagents

The aromatic ring of 5-Fluoro-N-isopropyl-2-nitroaniline is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro group and the fluorine atom. alchempharmtech.com These groups decrease the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. The nitro group typically directs incoming electrophiles to the meta position.

Conversely, the presence of these electron-wíthdrawing groups, particularly the nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). alchempharmtech.com The ring is electron-deficient, making it a target for nucleophilic attack. The fluorine atom, being a good leaving group in this context, further facilitates such reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluoronitroanilines

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for fluoronitroanilines. This reaction involves the substitution of a leaving group, in this case, the fluorine atom, by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govosti.gov The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is crucial for stabilizing this intermediate and, thus, for the reaction to proceed. nih.govsemanticscholar.org

In the context of fluoronitroanilines, the high electronegativity of the fluorine atom makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. Aryl fluorides are often used as substrates in SNAr reactions due to the high energy of the C-F bond, making its replacement favorable. nih.gov Studies on various fluoronitrobenzene derivatives have shown that the rate of SNAr reactions is influenced by the number and position of electron-withdrawing groups. An increase in the number of these groups generally leads to a decrease in the activation energy of the reaction. researchgate.net

For instance, the reaction of 5-fluoro-2-nitroaniline (B53378) with benzyl (B1604629) chloride in the presence of a strong base like sodium hydroxide (B78521) proceeds via an SNAr mechanism to yield N-benzyl-5-fluoro-2-nitroaniline. Similarly, amination reactions of fluoronitroaromatic compounds with various amines as nucleophiles have been explored, highlighting the utility of SNAr in synthesizing a range of substituted nitroanilines. semanticscholar.org

| Reagent | Nucleophile | Product | Reaction Type |

| 5-Fluoro-2-nitroaniline | Benzyl chloride/NaOH | N-Benzyl-5-fluoro-2-nitroaniline | SNAr |

| Fluoronitrobenzene Derivatives | Polyvinylamine | Nitrophenyl-functionalized Polyvinylamine | SNAr |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | N-(2,4-dinitrophenyl)piperidine | SNAr |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines and Related Systems

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic aromatic substitution where a hydrogen atom, rather than a leaving group like a halogen, is replaced by a nucleophile. wikipedia.org This reaction is particularly effective for electron-deficient aromatic compounds, such as nitroaromatics. organic-chemistry.org The reaction involves a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org

The mechanism of VNS involves the addition of the nucleophile to the aromatic ring to form a σ-adduct, followed by the elimination of the leaving group from the carbanion and a proton from the ring, which restores aromaticity. organic-chemistry.org In substituted nitroarenes, the position of substitution is typically ortho or para to the nitro group. organic-chemistry.org It has been observed that VNS can sometimes proceed faster than the conventional SNAr of halogens. organic-chemistry.orgnih.gov For example, in certain halonitroarenes, VNS is favored over the substitution of the halogen, except in cases like 2- or 4-fluoro-substituted nitroarenes where the fluoride (B91410) ion is an excellent leaving group. organic-chemistry.org

While direct studies on this compound are not prevalent, the principles of VNS are applicable. For instance, nitroaromatics can undergo vicarious nucleophilic chloromethylation using the lithium salt of dichloromethane (B109758). acs.orgnih.gov

Reductive Transformations of the Nitro Group to Amino and Other Nitrogenous Functionalities

The reduction of the nitro group in nitroanilines to an amino group is a fundamental and widely used transformation, as the resulting phenylenediamines are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals. rubber.or.krorientjchem.orgresearchgate.net Various catalytic systems have been developed for this purpose, often employing reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a metal catalyst. nih.gov

Several catalysts have been shown to be effective for the reduction of nitroanilines, including:

Nickel Oxide (NiO) nanoparticles: These have been used for the catalytic reduction of o- and m-nitroaniline in the presence of NaBH₄. rubber.or.kr The reduction follows pseudo-first-order kinetics, and the catalyst demonstrates good reusability. rubber.or.kr

Copper Ferrite (CuFe₂O₄) nanoparticles: These magnetic nanoparticles have been utilized for the efficient reduction of 4-nitroaniline (B120555) and 2-nitroaniline (B44862). nih.govresearchgate.net The catalyst can be easily recovered using a magnet and reused for multiple cycles without significant loss of activity. nih.govresearchgate.net

Gold-reduced Graphene Oxide (Au-rGO) nanocomposites: These have demonstrated catalytic activity in the reduction of o-nitroaniline to o-phenylenediamine (B120857). orientjchem.org

Raney Nickel: This, in combination with sodium borohydride, provides an efficient and practical method for the reduction of aromatic nitro compounds to the corresponding anilines. researchgate.net

Iron-based catalysts: Well-defined iron catalyst systems using formic acid as a reducing agent have been employed for the reduction of nitroarenes to anilines under mild, base-free conditions. organic-chemistry.org

The choice of catalyst and reaction conditions can allow for chemoselective reduction of the nitro group in the presence of other reducible functional groups such as ketones, nitriles, and halogens. organic-chemistry.orgrsc.org

| Catalyst | Reducing Agent | Substrate | Product |

| Nickel Oxide Nanoparticles | NaBH₄ | o-Nitroaniline | o-Phenylenediamine |

| Copper Ferrite Nanoparticles | NaBH₄ | 2-Nitroaniline | o-Phenylenediamine |

| Gold-rGO Nanocomposites | NaBH₄ | o-Nitroaniline | o-Phenylenediamine |

| Raney Nickel | NaBH₄ | Aromatic Nitro Compounds | Aromatic Amines |

| Iron-based Catalyst | Formic Acid | Nitroarenes | Anilines |

Reactivity Profile of the Secondary Amine Group (N-Isopropyl)

The N-isopropyl group in this compound influences the compound's reactivity through both steric and electronic effects. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. msu.edu However, the bulky isopropyl group can sterically hinder the approach of reactants to the nitrogen atom.

Amines are known to react with alkyl halides to form N-alkylated products. msu.edu In the case of this compound, further alkylation of the secondary amine is possible, although the steric bulk of the isopropyl group might slow down the reaction rate compared to a primary amine. The electron-withdrawing nitro group on the aromatic ring reduces the basicity and nucleophilicity of the amino group compared to unsubstituted anilines. wikipedia.org

The secondary amine can also undergo reactions typical of anilines, such as acylation with acid chlorides or anhydrides. mnstate.edu Furthermore, the amino group can be converted into a diazonium salt, which can then be subjected to various transformations, such as the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring. researchgate.net

Derivatization and Functionalization of the 5 Fluoro N Isopropyl 2 Nitroaniline Scaffold

Synthesis of Heterocyclic Compounds Utilizing the Aniline (B41778) Core

The aniline core of 5-Fluoro-N-isopropyl-2-nitroaniline is a key reactive site for the construction of various nitrogen-containing heterocyclic systems. The presence of the nitro group and the secondary amine allows for a range of cyclization strategies, often following a reduction of the nitro group to an amine.

The synthesis of benzimidazole (B57391) and benzimidazolone derivatives from this compound typically involves a multi-step process. A common initial step is the reduction of the nitro group to form a diamine intermediate. googleapis.com For instance, this compound can be reduced using agents like iron powder in the presence of ammonium (B1175870) chloride to yield 5-fluoro-N1-isopropylbenzene-1,2-diamine. googleapis.com

This resulting diamine is then cyclized to form the benzimidazole or benzimidazolone ring. For the formation of benzimidazolones, a carbonyl source such as carbonyldiimidazole (CDI) is often employed. researchgate.netnih.gov The reaction of the diamine with CDI in a suitable solvent like tetrahydrofuran (B95107) leads to the formation of the benzimidazolone ring. researchgate.net

The synthesis of benzimidazoles can be achieved by condensing the diamine with various reagents. The Phillips method, a widely used approach, involves the condensation of an o-phenylenediamine (B120857) with carboxylic acids, esters, or aldehydes under acidic conditions. nih.gov More contemporary, environmentally friendly methods include metal-free synthesis protocols. For example, N-substituted benzimidazoles can be synthesized from fluoro-aryl formamidines and primary amines under microwave irradiation. nih.gov Another green chemistry approach involves the one-pot synthesis of benzimidazoles from 2-nitroanilines using silver nanoparticles as a catalyst for the initial reduction, followed by reaction with an aldehyde. rsc.org

The following table summarizes a synthetic route to a benzimidazolone derivative starting from a related nitroaniline precursor.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-methyl-2-nitroaniline | Isopropylation (e.g., with 2-iodopropane (B156323) and K2CO3 in DMF) | 1-Isopropyl-4-methyl-2-nitroaniline |

| 2 | 1-Isopropyl-4-methyl-2-nitroaniline | Reduction (e.g., with Na2S2O4 in ethanol (B145695)/water) | N1-isopropyl-4-methylbenzene-1,2-diamine |

| 3 | N1-isopropyl-4-methylbenzene-1,2-diamine | Cyclization (e.g., with CDI in THF) | 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one |

Table adapted from research on the synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives. nih.govmdpi.com

Quinoxaline (B1680401) derivatives can be synthesized from o-phenylenediamines, which can be derived from the reduction of 2-nitroanilines like this compound. The most common method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com

Modern synthetic strategies often focus on environmentally benign and efficient methods. For example, task-specific ionic liquids have been used as recyclable catalysts for the synthesis of quinoxaline derivatives in water or organic solvents under mild conditions. researchgate.net Another approach involves the reaction of o-phenylenediamines with α-dicarbonyl compounds in the presence of a catalytic amount of ceric ammonium nitrate (B79036) in ethanol at room temperature.

A general synthetic pathway involves the reductive cyclization of a precursor. For instance, 1,5-difluoro-2,4-dinitrobenzene (B51812) derivatives can react with amino acids or their esters, and the subsequent product undergoes reductive cyclization with H2 in the presence of a Raney Ni catalyst to yield quinoxalinones. sapub.org

Several methods exist for the synthesis of indole (B1671886) derivatives starting from aniline precursors. The Leimgruber-Batcho indole synthesis is a widely utilized method, particularly in industrial applications, due to the availability of the necessary 2-nitrotoluene (B74249) derivatives. diva-portal.org This method involves the formation of an enamine from a 2-nitrotoluene derivative, followed by a reductive cyclization using catalysts like Raney-Nickel or Pd/C with hydrogen gas to yield the indole. diva-portal.org An efficient, plant-scale synthesis of 5-fluoro-6-substituted indoles using a modified Leimgruber-Batcho reaction has been reported. tsijournals.com

Another classical approach is the Fischer indole synthesis, which starts with a hydrazine (B178648) derivative of the corresponding aniline. diva-portal.org The Bischler indole synthesis is another alternative where an aniline is reacted with an α-halo- or α-hydroxy-ketone or aldehyde. diva-portal.org

A more recent and transition-metal-free approach for the synthesis of 2-arylindoles involves the reaction of 2-fluorotoluenes with nitriles in the presence of LiN(SiMe3)2 and CsF. researchgate.net

The this compound scaffold can be utilized in the synthesis of pyrimidine (B1678525) derivatives. For example, a patent describes the preparation of N-(2-((2-(dimethylamino)ethyl)(methyl) amino)-5-(4-(5-fluoro-3-isopropyl-2-oxo-2,3-dihy- dro-1H-benzo[d]imidazol-1-yl)pyrimidin-2-ylamino)-4-methoxyphenyl)acrylamide. The synthesis of the key intermediate, 5-fluoro-N1-isopropylbenzene-1,2-diamine, starts from 2,4-Difluoronitrobenzene (B147775) and isopropylamine (B41738), followed by reduction of the resulting this compound. googleapis.com

The resulting diamine can then be further elaborated to construct the pyrimidine ring system. The general strategy often involves condensation reactions with appropriate precursors to build the desired heterocyclic core.

Functionalization at Other Aromatic Positions

Beyond the construction of heterocyclic rings, the aromatic core of this compound can undergo further functionalization at other positions.

The introduction of additional halogen atoms onto the aromatic ring can significantly influence the electronic properties and biological activity of the resulting compounds. Bromination is a common electrophilic aromatic substitution reaction.

A patent for the synthesis of 2-bromo-5-fluoro-4-nitroaniline (B1526599) describes a method starting from 2-bromo-5-fluoroaniline. google.com This aniline is first protected, for example, by acetylation, and then subjected to nitration. The protecting group is subsequently removed to yield the final product. google.com This indicates that direct bromination of a nitroaniline can be challenging and may require a multi-step approach involving protection and deprotection of the amino group to achieve the desired regioselectivity. The directing effects of the existing substituents on the ring (fluoro, isopropylamino, and nitro groups) will govern the position of the incoming bromine atom. The nitro group is a meta-director, while the amino and fluoro groups are ortho, para-directors. libretexts.orglibretexts.org

The synthesis of 4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline has been documented, highlighting the possibility of introducing a bromine atom at the 4-position of the this compound scaffold. calpaclab.com

Cross-Coupling Methodologies

The this compound scaffold is well-suited for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Methodologies such as the Suzuki-Miyaura, and Buchwald-Hartwig reactions are particularly relevant, enabling the introduction of diverse substituents onto the aromatic core.

The reactivity in these reactions is significantly influenced by the electronic and steric environment of the aniline ring. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution but facilitates reactions like the Buchwald-Hartwig amination by making the aryl halide more electrophilic. alchempharmtech.com However, its position ortho to the amine can introduce steric hindrance, potentially reducing coupling efficiency compared to para-nitro analogs. Research on the closely related 2-Fluoro-5-nitroaniline has shown a 30% lower yield in Buchwald-Hartwig aminations compared to its 4-fluoro-2-nitroaniline (B1293508) isomer, a phenomenon attributed to these steric clashes.

The fluorine atom's high electronegativity also deactivates the ring. While typically a poor leaving group in classical nucleophilic substitution, C–F bonds can be activated under specific cross-coupling conditions, often requiring specialized nickel or palladium catalysts. More commonly, other halides (like bromine or iodine) would be introduced onto the ring to act as the leaving group for standard cross-coupling reactions.

A plausible strategy for functionalization involves the Buchwald-Hartwig amination. This reaction is a cornerstone for forming C-N bonds in medicinal chemistry. organic-chemistry.org For a substrate like this compound, this could involve coupling with an aryl halide. Alternatively, if a halide is present on the aniline ring, the secondary amine itself can act as the nucleophile. For instance, studies on fluorinated anilines have demonstrated successful palladium-catalyzed coupling with aryl bromides and chlorides using specialized phosphine (B1218219) ligands (e.g., AdBippyPhos) and weaker bases like potassium phenoxide (KOPh) to accommodate sensitive functional groups. nih.gov

The Suzuki-Miyaura reaction represents another powerful tool for C-C bond formation. This would typically involve converting the aniline to an aryl halide or triflate, followed by coupling with a boronic acid. The choice of catalyst and ligands is critical to overcome the deactivating effects of the substituents. For related fluoro-nitroaniline derivatives, catalyst systems like Pd(OAc)₂/XPhos in solvents such as DMF have been suggested to optimize reactions.

Table 1: Representative Conditions for Cross-Coupling Reactions on Analogous Fluoro-Nitroaniline Systems

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Buchwald-Hartwig | 2-Fluoro-5-nitroaniline | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene (B28343) | 100 | ~60-70* | |

| Buchwald-Hartwig | 4-Bromo-5-fluoro-2-nitroaniline | Primary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 70-85 | |

| Suzuki-Miyaura | 3-Halo-1,2,4-benzotriazine 1-oxide | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 55-92 | nih.gov |

| C-N Coupling | Aryl Bromide | Fluoroalkylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | >90 | nih.gov |

| Yield estimated based on reported 30% lower efficiency compared to isomer. |

Formation of Schiff Bases and Related Imine Derivatives

Classical Schiff base formation involves the condensation of a primary amine with an aldehyde or a ketone. The target molecule, this compound, is a secondary amine due to the N-isopropyl group. Consequently, it cannot form a neutral imine (or Schiff base) via the standard mechanism, as it lacks a second proton on the nitrogen to be eliminated as water. masterorganicchemistry.com

Instead, the reaction of a secondary amine with a carbonyl compound under acidic conditions leads to the formation of a positively charged iminium ion (also known as an iminium salt). libretexts.orgacs.org The mechanism proceeds through the initial nucleophilic attack of the secondary amine on the protonated carbonyl group, forming a tetrahedral carbinolamine intermediate. Subsequent protonation of the hydroxyl group and its elimination as water generates the stable iminium cation. masterorganicchemistry.comlibretexts.org

The reaction pathway is outlined below:

Protonation of Carbonyl: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming the C=N double bond and resulting in a resonance-stabilized iminium ion. libretexts.org

Unlike reactions with primary amines, this is the final product. If the secondary amine had an accessible α-proton on one of its alkyl groups, a subsequent deprotonation could lead to a neutral enamine. However, the N-isopropyl group of this compound lacks such protons, meaning the reaction terminates at the iminium salt stage. These iminium ions are valuable synthetic intermediates, acting as potent electrophiles in reactions like the Mannich or Povarov reactions. slideshare.netnih.gov

Alternatively, derivatization can be achieved by first transforming the nitro group. For example, chemoselective reduction of the nitro group to a primary amine would yield 5-fluoro-N¹-isopropylbenzene-1,2-diamine. The newly formed primary amine at the C2 position could then readily undergo condensation with aldehydes or ketones to form the corresponding Schiff base, while the secondary amine at the C1 position remains unchanged. This approach has been demonstrated in one-pot syntheses of benzimidazoles from 2-nitroanilines and aldehydes, where the nitro group is reduced in situ before cyclocondensation. pcbiochemres.com

Table 2: Reactivity of Amines with Carbonyls

| Amine Type | Carbonyl Reactant | Key Intermediate | Final Product | Notes | Ref |

| Primary Amine | Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) | Reversible condensation reaction. | masterorganicchemistry.com |

| Secondary Amine (with α-H) | Aldehyde/Ketone | Iminium Ion | Enamine | Requires an abstractable proton on the N-alkyl group. | libretexts.org |

| Secondary Amine (no α-H) | Aldehyde/Ketone | Carbinolamine | Iminium Ion/Salt | Reaction stops at the iminium stage. Relevant for this compound. | acs.org |

Regioselective Transformations and Synthetic Challenges

The functionalization of the this compound scaffold presents several regioselectivity challenges due to the interplay of its substituents. The outcome of reactions is dictated by the directing effects and inherent reactivity of the fluoro, isopropylamino, and nitro groups.

A key regioselective transformation is nucleophilic aromatic substitution (SₙAr) of the fluorine atom. The strong electron-withdrawing nitro group, positioned ortho to the fluorine, significantly activates the C-F bond towards attack by nucleophiles. alchempharmtech.com This allows for the selective replacement of fluorine with various nucleophiles (e.g., alkoxides, amines, thiols). A counterintuitive aspect of SₙAr is the leaving group ability, which often follows the trend F > Cl > Br > I. The rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the carbon, making it more electrophilic. masterorganicchemistry.com This provides a reliable method for introducing diversity at the C5 position.

Another significant challenge is the selective reduction of the nitro group . The presence of a reducible C-F bond necessitates the use of chemoselective reducing agents. Catalytic hydrogenation with catalysts like Pd/C is often effective, but conditions must be carefully controlled to avoid hydrodefluorination. Chemical reagents such as iron powder in acidic media or zinc in the presence of reagents like sodium bisulfite are known to selectively reduce nitro groups in complex molecules, leaving other functional groups intact. pcbiochemres.comsmolecule.com Successful reduction yields 5-fluoro-N¹-isopropylbenzene-1,2-diamine, a valuable precursor for synthesizing heterocyclic systems like benzimidazoles.

Electrophilic aromatic substitution on the ring is complicated by the competing directing effects of the substituents. The N-isopropylamino group is an activating, ortho-, para-director, while the fluoro group is a deactivating, ortho-, para-director. The nitro group is a powerful deactivating, meta-director. The combined influence makes the prediction of substitution patterns complex, and such reactions often result in mixtures of products, posing significant synthetic challenges.

Table 3: Summary of Regioselective Challenges and Strategies

| Transformation | Target Site | Challenge | Strategy / Observation | Ref |

| Nucleophilic Aromatic Substitution (SₙAr) | C5-F | Selective replacement of fluorine | The ortho-nitro group strongly activates the C-F bond for nucleophilic attack. Fluorine is an excellent leaving group in SₙAr. | alchempharmtech.commasterorganicchemistry.com |

| Nitro Group Reduction | C2-NO₂ | Selective reduction without affecting the C-F bond | Use of chemoselective reagents like Zn/NaHSO₃ or Fe/HCl. Careful control of catalytic hydrogenation conditions. | pcbiochemres.com |

| Electrophilic Aromatic Substitution | C3, C4, C6 | Competing directing effects of -NHR, -F, and -NO₂ groups | Generally avoided due to poor regioselectivity and deactivation by the nitro group. Leads to product mixtures. | alchempharmtech.com |

| Cross-Coupling | C-X (X=Br, I) | Orthogonal reactivity | A pre-installed halide (e.g., at C4) can be selectively coupled with Pd catalysts, leaving the C-F bond intact under appropriate conditions. |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro N Isopropyl 2 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise molecular structure of 5-Fluoro-N-isopropyl-2-nitroaniline in solution. By analyzing ¹H, ¹³C, and ¹⁹F spectra, along with two-dimensional correlation experiments, the connectivity and spatial arrangement of atoms can be mapped out.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the isopropyl group. The electron-withdrawing nitro group and the fluorine atom significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Aromatic Protons : The three protons on the benzene (B151609) ring will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the nitro group is expected to be the most deshielded.

Isopropyl Group : This group will present as two signals: a septet for the single CH proton, coupled to the six methyl protons, and a doublet for the two equivalent methyl (CH₃) groups, coupled to the single CH proton.

Amine Proton (N-H) : A broad signal is anticipated for the N-H proton, the chemical shift of which can be concentration and solvent-dependent. This signal will show coupling to the isopropyl CH proton.

For comparative analysis, the ¹H NMR data for the related compounds 2-Nitroaniline (B44862) and 5-Fluoro-2-nitrotoluene are presented below.

| Compound | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) |

| 2-Nitroaniline chemicalbook.com | CDCl₃ | 8.097 (d), 7.349 (t), 6.823 (d), 6.688 (t) | 6.1 (s, NH₂) |

| 5-Fluoro-2-nitrotoluene chemicalbook.com | CDCl₃ | 8.060 (dd), 7.04 (m) | 2.625 (s, CH₃) |

This is an interactive data table. Users can sort and filter the data as needed.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic environment.

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C2) will be significantly downfield, while the carbon attached to the fluorine (C5) will show a large C-F coupling constant. The carbon attached to the amino group (C1) will also be clearly identifiable.

Isopropyl Carbons : Two signals will correspond to the isopropyl group: one for the methine (CH) carbon and one for the two equivalent methyl (CH₃) carbons.

Spectroscopic data for the analog 2-Nitroaniline is provided for comparison.

| Compound | Solvent | Aromatic Carbons (ppm) |

| 2-Nitroaniline nih.gov | Not Specified | 145.9, 136.0, 131.9, 126.6, 117.1, 115.6 |

This is an interactive data table. Users can sort and filter the data as needed.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Environment Elucidation

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, the signal will exhibit coupling to the adjacent aromatic protons (H4 and H6), appearing as a doublet of doublets in a high-resolution spectrum. This technique is invaluable for confirming the presence and position of the fluorine substituent on the aromatic ring. researchgate.net The pH dependence of the ¹⁹F chemical shift has been characterized for several fluorine-substituted aniline (B41778) derivatives, making them useful as NMR pH indicators. sigmaaldrich.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) : This experiment would reveal the H-H coupling network, confirming the connectivity between the aromatic protons and within the isopropyl group (CH to CH₃).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity across quaternary carbons, for instance, linking the isopropyl protons to the C1 carbon of the aniline ring and the aromatic protons to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between the N-H proton, the isopropyl group, and the proton at the C6 position on the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The spectrum of this compound would be dominated by absorptions from the nitro, amine, and aromatic C-F groups.

Key expected vibrational frequencies include:

N-H Stretch : A sharp band in the region of 3350-3450 cm⁻¹ corresponding to the secondary amine.

C-H Stretches : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

Nitro (NO₂) Group Stretches : Two strong and characteristic bands are expected: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹.

C=C Aromatic Stretches : Multiple bands in the 1450-1600 cm⁻¹ region.

N-H Bend : A band in the 1550-1650 cm⁻¹ region.

C-F Stretch : A strong absorption in the 1100-1300 cm⁻¹ region.

The experimental FTIR data for the related compound 2-Fluoro-5-nitroaniline shows characteristic peaks that help in assigning the expected vibrations.

| Compound | Phase | Key Vibrational Frequencies (cm⁻¹) |

| 2-Fluoro-5-nitroaniline nist.gov | Gas | Not specified in the abstract, but a spectrum is available for viewing. |

| 2-Isopropyl-5-nitroaniline (B1319899) | Not Specified | ~1600 (NH₂ bending), ~1520 (nitro group stretching) |

This is an interactive data table. Users can sort and filter the data as needed.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the nitroaniline chromophore. The presence of the nitro group (a strong chromophore) and the amino group (an auxochrome) results in significant absorption in the UV and visible regions. The position of the absorption maxima (λ_max) is sensitive to the solvent polarity. For instance, the UV-Vis spectrum of 2-nitroaniline shows a prominent absorption peak that shifts depending on the conditions. researchgate.netsynquestlabs.com Computational studies on related isomers like 5-nitro-2-fluoroaniline have been used to predict electronic properties and absorption spectra. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, with a molecular formula of C9H11FN2O2, the expected monoisotopic mass is 198.0808 g/mol . nih.govcalpaclab.com High-resolution mass spectrometry, often performed on platforms like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap analyzers, provides exceptional mass accuracy, allowing for the unambiguous determination of elemental compositions for the parent ion and its fragments. nih.gov

The structural analysis of this compound is achieved by inducing fragmentation of the protonated molecule, typically [M+H]+, using techniques such as Collision-Induced Dissociation (CID). In CID, ions collide with a neutral gas (e.g., argon or nitrogen), leading to the formation of characteristic fragment ions. nih.govnih.gov The fragmentation pattern provides a roadmap of the molecule's structure.

Based on the structure of this compound, a plausible fragmentation pathway can be proposed. The initial protonated molecule would be observed at an m/z corresponding to [C9H12FN2O2]+. Key fragmentation steps would likely involve the cleavage of the isopropyl group and losses related to the nitro group.

Plausible Fragmentation Pathway for [M+H]+:

Loss of Propene: A common fragmentation for isopropyl-substituted amines is the neutral loss of propene (C3H6) via a McLafferty-type rearrangement or direct cleavage, leading to a primary amine fragment.

Loss of the Isopropyl Radical: Cleavage of the N-C bond can result in the loss of an isopropyl radical (•C3H7), generating a radical cation.

Loss of Nitro Group Components: The nitro group (NO2) can undergo fragmentation through various pathways, including the loss of •NO2, or the sequential losses of •OH and NO.

The precise masses of these fragments, as determined by HRMS, are critical for confirming their elemental composition and validating the proposed fragmentation scheme. nih.gov

| Proposed Fragment | Formula | Calculated m/z | Plausible Neutral Loss |

| [M+H]+ | [C9H12FN2O2]+ | 199.0881 | - |

| [M+H - C3H6]+ | [C6H6FN2O2]+ | 157.0411 | Propene |

| [M+H - •NO2]+ | [C9H12FN]+ | 153.0976 | Nitryl radical |

| [M+H - H2O]+ | [C9H10FN2O]+ | 181.0775 | Water |

| [M+H - C3H6 - NO]+ | [C6H6FNO]+ | 127.0458 | Propene, Nitric oxide |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of a molecule, as well as insights into how molecules pack together in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated and nitrated aniline derivatives allows for a robust prediction of its solid-state characteristics. researchgate.net

The conformation of this compound is largely dictated by the steric and electronic interactions between its substituents. The benzene ring is expected to be essentially planar. The nitro group (NO2) is a strong π-acceptor and tends to be nearly coplanar with the aromatic ring to maximize resonance stabilization, although slight twisting is common due to steric hindrance from adjacent groups.

The key torsional angles defining the molecule's shape would be:

C1-C2-N-O: Describes the twist of the nitro group relative to the phenyl ring.

C6-C1-N-C(isopropyl): Defines the orientation of the isopropylamino group relative to the ring.

In related structures, such as fluorinated benzylideneanilines, the dihedral angles between aromatic rings are influenced by the substitution pattern. researchgate.net For this compound, steric repulsion between the bulky isopropyl group and the ortho-nitro group likely forces the isopropyl group to adopt a twisted conformation relative to the plane of the benzene ring. The N-H bond of the secondary amine is expected to be oriented to facilitate intermolecular hydrogen bonding.

| Parameter | Expected Value / Observation | Comment |

| Benzene Ring | Planar | A fundamental characteristic of the aromatic system. |

| Nitro Group Torsion | Near-coplanar with the ring | Slight torsion (a few degrees) is expected to relieve steric strain with the adjacent amine. |

| Isopropylamino Group Torsion | Significantly twisted | The bulky isopropyl group creates steric hindrance with the ortho-nitro group, preventing coplanarity. |

The supramolecular architecture of this compound in the solid state will be governed by a network of intermolecular interactions. Hydrogen bonds are expected to be the most significant contributors to the crystal packing.

N-H···O Hydrogen Bonding: The secondary amine (N-H) group is an effective hydrogen bond donor, while the oxygen atoms of the nitro group are strong acceptors. It is highly probable that the primary intermolecular interaction will be a hydrogen bond of the type N-H···O(nitro), linking molecules into chains or dimers. researchgate.net

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving aromatic (C-H) or aliphatic (C-H from the isopropyl group) donors and the oxygen atoms of the nitro group or the fluorine atom are also expected. researchgate.net These interactions play a crucial role in stabilizing the three-dimensional crystal packing.

π-π Stacking: Depending on the molecular conformation and packing, offset π-π stacking interactions between the electron-deficient nitro-substituted rings may occur, further contributing to the cohesion of the crystal lattice.

In analogous structures containing both nitro and amine functionalities, both the N-H and adjacent C-H groups have been observed to act as hydrogen-bond donors to the nitro group, forming robust packing motifs. researchgate.net The interplay of these varied interactions dictates the final, complex three-dimensional framework of the crystal.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Strong Hydrogen Bond | N-H (amine) | O (nitro) | Primary interaction forming chains or dimers. researchgate.net |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O (nitro) | Secondary interactions linking the primary motifs. researchgate.net |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | F | Directional interactions contributing to overall stability. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Potential for offset stacking to stabilize the lattice. |

Computational and Theoretical Investigations of 5 Fluoro N Isopropyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and predict the optimized geometry of molecules. semanticscholar.orgthaiscience.info Methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, often paired with basis sets like 6-311G(d,p) or cc-pVTZ, have proven effective for accurately modeling the structures of nitroaniline derivatives. thaiscience.inforesearchgate.netscience.gov These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, which is crucial for understanding the molecule's behavior and reactivity. For 5-Fluoro-N-isopropyl-2-nitroaniline, DFT would clarify the planarity of the aniline (B41778) ring, the orientation of the nitro and isopropyl groups, and the intramolecular interactions, such as potential hydrogen bonding between the amine hydrogen and the oxygen of the nitro group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and reactive. semanticscholar.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Properties (Note: Values are illustrative and based on typical DFT calculations for similar molecules.)

| Parameter | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface, providing a guide to its reactive sites. mdpi.comresearchgate.net The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential.

For this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic interactions. thaiscience.inforesearchgate.net Conversely, the area around the hydrogen atom of the secondary amine (N-H) and parts of the aromatic ring would exhibit a positive potential (blue), indicating sites for nucleophilic interactions. The fluorine atom would also influence the electrostatic potential of the adjacent ring carbons. This detailed map is invaluable for predicting hydrogen bonding interactions and the molecule's recognition behavior with biological targets. mdpi.comresearchgate.net

Vibrational Spectra Prediction and Conformational Analysis

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.netscience.gov By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. researchgate.net Potential Energy Distribution (PED) analysis is often used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or wagging of functional groups. science.govresearchgate.net

Conformational analysis, typically performed using potential energy surface scans, is essential for flexible molecules like this compound due to the rotational freedom of the isopropyl group. science.gov This analysis identifies the most stable conformer (the geometry with the lowest energy), which is then used for subsequent property calculations. science.gov

Table 2: Predicted Characteristic Vibrational Frequencies for Key Functional Groups (Note: Frequencies are based on typical DFT calculations for analogous compounds.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3350 - 3450 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Isopropyl) | Stretching | 2850 - 2980 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1350 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-F (Fluoro) | Stretching | 1100 - 1250 |

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties describe how a material's optical properties change under intense light, which is crucial for applications in optoelectronics and photonics. nih.gov Molecules with significant NLO responses typically possess a strong electron donor and a strong electron acceptor linked by a π-conjugated system. This compound fits this profile, with the isopropylamino group acting as a donor and the nitro group as an acceptor. DFT calculations can predict NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). thaiscience.infonih.gov A high β value is indicative of a strong NLO response. Studies on similar molecules like p-nitroaniline show that the charge transfer character leads to a significant NLO response. thaiscience.info

Table 3: Representative NBO and NLO Parameters (Note: Values are illustrative and based on typical DFT calculations for similar molecules.)

| Parameter | Description | Significance |

| NBO Stabilization Energy (E⁽²⁾) | Energy of hyperconjugative interactions | Indicates intramolecular charge transfer and stability |

| Dipole Moment (μ) | Measure of molecular polarity | Influences solubility and intermolecular forces |

| First Hyperpolarizability (β) | Measure of the second-order NLO response | Predicts potential for use in optical devices |

Molecular Docking Simulations for Ligand-Target Interactions

Quantum Chemical Descriptors and Their Application in Predictive Models

From the outputs of DFT calculations, a range of quantum chemical descriptors can be derived to quantify a molecule's reactivity and stability. semanticscholar.orgthaiscience.info These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or properties of new compounds based on their chemical structure.

Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The ability to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to charge transfer. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S = 1/2η): The reciprocal of hardness.

Electrophilicity Index (ω = χ²/2η): A measure of a molecule's ability to act as an electrophile. thaiscience.info

These calculated descriptors for this compound would allow for a quantitative comparison of its reactivity with other related compounds and could be used to build predictive models for its potential applications. semanticscholar.org

Table 4: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential | I ≈ -EHOMO | Indicates electron-donating ability |

| Electron Affinity | A ≈ -ELUMO | Indicates electron-accepting ability |

| Electronegativity | χ = (I+A)/2 | Measures the power to attract electrons |

| Chemical Hardness | η = (I-A)/2 | Measures stability and resistance to deformation |

| Electrophilicity Index | ω = χ²/2η | Quantifies the capacity to accept electrons |

Molecular Dynamics Simulations to Study Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights at the atomic level. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, revealing information about conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. nih.gov For a molecule like this compound, MD simulations can offer a deep understanding of its structural dynamics and its interactions with solvents, which are crucial for predicting its physical properties and chemical reactivity.

Conformational Flexibility Analysis

In related ortho-nitroaniline structures, a significant feature is the formation of a strong intramolecular hydrogen bond between the amino proton and one of the oxygen atoms of the adjacent nitro group, creating a stable six-membered ring. cdnsciencepub.com This interaction severely restricts the rotation around the N-Ar bond and helps to planarize this portion of the molecule. MD simulations can be employed to investigate the stability of this hydrogen bond over time and across different conditions. The simulations would track the distance between the hydrogen and oxygen atoms and the fluctuation of the corresponding dihedral angles to quantify the bond's persistence.

Furthermore, the isopropyl group introduces additional degrees of freedom. The rotation of this group relative to the amino group can lead to different spatial arrangements, influencing the molecule's steric profile and its ability to interact with other molecules. MD simulations allow for the exploration of the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them.

To illustrate the type of insights gained from such a study, the following table presents hypothetical data on the principal dihedral angles that would be monitored during an MD simulation to characterize the conformational preferences of this compound.

Table 1: Illustrative Conformational Analysis of this compound (Note: The following data is hypothetical and serves to illustrate the output of a molecular dynamics simulation study. No published data is currently available for this specific compound.)

| Dihedral Angle | Definition | Predicted Stable Range (degrees) | Significance |

| τ1 (H-N-C-Cipso) | Rotation around the N-Ar bond | -10 to 10 | Indicates the planarity enforced by the intramolecular H-bond. |

| τ2 (Cortho-Cipso-N-Cisopropyl) | Orientation of the isopropyl group | -150 to -180 and 150 to 180 | Defines the steric accessibility of the amino group. |

| τ3 (C-C-N-O) | Rotation of the nitro group | -5 to 5 | Shows the degree of planarity of the nitro group with the ring. |

Solvation Effects

The interaction of a solute with its solvent can significantly alter its conformation, stability, and electronic properties. nih.gov MD simulations are exceptionally well-suited to study these solvation effects by explicitly modeling the solvent molecules surrounding the solute. For this compound, simulations in different solvents (e.g., water, methanol, dimethyl sulfoxide) can reveal how solvent polarity and hydrogen-bonding capability affect its behavior.

Key analyses in solvation studies include the calculation of the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For instance, the RDF for water molecules around the polar nitro group and the fluorine atom would provide a quantitative picture of the local solvent structure. The nitro group is expected to act as a strong hydrogen bond acceptor, while the fluorine atom's interactions would be more complex, potentially involving weaker hydrogen bonds or dipole-dipole interactions.

The following table provides a hypothetical summary of results from MD simulations aimed at understanding the solvation of this compound in various solvents.

Table 2: Illustrative Solvation Analysis of this compound (Note: The following data is hypothetical and serves to illustrate the output of a molecular dynamics simulation study. No published data is currently available for this specific compound.)

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Key Interaction Site |

| Water | 78.4 | -8.5 | Strong H-bonding with the nitro group. |

| Methanol | 32.7 | -7.2 | H-bonding with both nitro and amino groups. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -6.8 | Strong dipole-dipole interactions with the nitro group. |

| Cyclohexane | 2.0 | -1.5 | Weak van der Waals interactions. |

By combining analyses of conformational flexibility and solvation, MD simulations can provide a comprehensive, dynamic picture of this compound's behavior in realistic chemical environments, guiding further experimental and theoretical work.

Pharmacological and Biological Research Applications of 5 Fluoro N Isopropyl 2 Nitroaniline Derivatives

Anticancer Activity Studies

There is currently no available research data on the anticancer activity of 5-Fluoro-N-isopropyl-2-nitroaniline derivatives.

No studies reporting the in vitro cytotoxicity of this compound derivatives against cancer cell lines such as MCF-7, HeLa, PC3, or T24 have been identified.

Without initial cytotoxicity data, research into the potential molecular targets and pathways of these specific derivatives in cancer has not been undertaken.

Antimicrobial Activity Investigations

Specific studies on the antimicrobial activity of this compound derivatives are not present in the available scientific literature.

There is no published data on the antibacterial efficacy of this compound derivatives against the specified bacterial strains.

Research on the antifungal efficacy of this compound derivatives against Botrytis cinerea or other fungal species has not been found.

There is no available information regarding the antiprotozoal potential of this compound derivatives.

Antioxidant Properties and Radical Scavenging Activities

The presence of a nitro group on an aromatic ring, a key feature of this compound, can significantly influence the antioxidant potential of a molecule. Research into various nitro-containing compounds has demonstrated their capacity to act as antioxidants through different mechanisms.

A study on nitro derivatives of hydroxytyrosol, a natural phenol (B47542) found in olive oil, revealed that the introduction of a nitro group markedly enhanced antioxidant activity compared to the parent compound. nih.gov The antioxidant capacity of these new nitrocatechols was assessed using FRAP, ABTS, and ORAC assays. nih.gov Further derivatization into nitroesters showed that the length of the acyl side-chain could modulate this activity; shorter chains tended to maintain or even boost the antioxidant effect, while longer chains led to a decrease. nih.gov

Similarly, nitrones derived from amidinoquinoxaline have been investigated as lipophilic antioxidants. nih.gov These compounds are designed to counteract oxidative stress, primarily by scavenging C- and O-centered radicals. nih.gov However, the antioxidant efficacy of these derivatives was found to be dependent on the nature of the substituents on the quinoxaline (B1680401) ring. Electron-withdrawing groups, such as nitro groups, were found to decrease the antioxidant activity in the tested series. nih.gov

In another study, novel nitrobenzofurazan derivatives were synthesized and evaluated for their total antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com This method measures the ability of a compound to scavenge the stable DPPH free radical. mdpi.com

The following table summarizes the findings on the antioxidant activity of these related nitro-compound derivatives.

| Compound Class | Assay(s) Used | Key Findings | Reference(s) |

| Nitrohydroxytyrosol Derivatives | FRAP, ABTS, ORAC | The nitro group significantly increased antioxidant activity compared to hydroxytyrosol. Activity is modulated by the length of the acyl side-chain in nitroesters. | nih.gov |

| Amidinoquinoxaline Nitrones | Lipid Peroxidation, 2-Deoxyribose Oxidation | Act as lipophilic antioxidants. Electron-withdrawing groups, including nitro groups, were found to reduce antioxidant activity in this series. | nih.gov |

| Nitrobenzofurazan Derivatives | DPPH | Exhibited radical scavenging activity. | mdpi.com |

Enzyme Inhibition Studies (e.g., Kinase Inhibitors, Topoisomerase Inhibitors)

Derivatives containing fluoroaniline (B8554772) and nitroaromatic structures have been a focus of research into enzyme inhibitors, particularly in the context of cancer therapy.

Kinase Inhibitors:

Anaplastic lymphoma kinase (ALK) and vascular endothelial growth factor receptor-2 (VEGFR-2) are important targets in oncology. A series of 2,4-dianilino-5-fluoropyrimidine derivatives were synthesized and evaluated for their ALK inhibitory activity. nih.gov Many of these compounds demonstrated potent inhibition of ALK and showed cytotoxic effects against the H3122 cancer cell line. nih.gov One of the most promising compounds, 6f, was effective against both wild-type and crizotinib-resistant mutant ALK. nih.gov

In a separate line of research, novel 5-anilinoquinazoline-8-nitro derivatives were developed as inhibitors of VEGFR-2 tyrosine kinase. nih.gov These compounds, featuring a 1,3-disubstituted urea (B33335) moiety, were effective VEGFR-2 kinase inhibitors, with some showing IC50 values in the submicromolar range (e.g., compound 6f with an IC50 of 12.0 nM). nih.gov

Topoisomerase Inhibitors:

Topoisomerase enzymes are crucial for DNA replication and are another key target for anticancer drugs. A series of phthalazine-based derivatives were designed and synthesized as potential topoisomerase II (Topo II) inhibitors. mdpi.com Several of these compounds exhibited potent cytotoxic activity against various cancer cell lines and were found to inhibit Topo II at micromolar concentrations. mdpi.com For instance, compound 9d was identified as a potent Topo II inhibitor with an IC50 value of 7.02 ± 0.54 µM. mdpi.com The mechanism of action for some of these derivatives also involves intercalation into DNA. mdpi.com

The table below presents data on the enzyme inhibitory activities of these related compound classes.

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

| 2,4-Dianilino-5-fluoropyrimidine Derivatives | Anaplastic Lymphoma Kinase (ALK) | Showed good inhibitory activity against wild-type and crizotinib-resistant mutant ALK. Compound 6f was 6 times more potent than crizotinib (B193316) in a cell-based assay. | nih.gov |

| 5-Anilinoquinazoline-8-nitro Derivatives | VEGFR-2 Tyrosine Kinase | Effective inhibitors with IC50 values in the submicromolar range. Compound 6f had an IC50 of 12.0 nM. | nih.gov |

| Phthalazine (B143731) Derivatives | Topoisomerase II (Topo II) | Acted as Topo II inhibitors and DNA intercalators. Compound 9d had a Topo II IC50 of 7.02 ± 0.54 µM. | mdpi.com |

Receptor Agonistic and Antagonistic Activity (e.g., 5-HT4 Receptor Agonism)

A study focused on derivatives of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, which share a fluoro-aromatic moiety, investigated their interactions with 5-HT1A receptors. nih.gov The study revealed a range of activities from full agonism to antagonism. nih.gov The R-enantiomers consistently acted as full agonists, whereas the S-enantiomers were partial agonists or antagonists. nih.gov

In another research avenue, a novel series of 4-nitroindole (B16737) sulfonamides were synthesized and evaluated for their binding to 5-HT2A and 5-HT2C receptors. nih.gov Most of these compounds displayed high affinity, with IC50 values below 1 µM, and showed high selectivity for the 5-HT2C receptor. nih.gov

The 5-HT4 receptor itself is known to be involved in various physiological processes, and its activation typically leads to the stimulation of cAMP production. wikipedia.org Agonists for this receptor, such as BIMU8, have been shown to promote the formation of dendrites in hippocampal neurons in vitro. nih.gov

The following table summarizes the receptor interaction studies of these related compounds.

| Compound Class | Receptor Target(s) | Observed Activity | Reference(s) |

| (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin Derivatives | 5-HT1A | R-enantiomers were full agonists; S-enantiomers were partial agonists or antagonists. | nih.gov |

| 4-Nitroindole Sulfonamides | 5-HT2A, 5-HT2C | Showed high affinity for both receptors, with high selectivity for 5-HT2C. Acted as antagonists. | nih.gov |

Investigation of In Vivo Biological Effects and Efficacy in Model Systems

The in vitro activities of nitroaromatic and fluoroaniline derivatives have prompted further investigation into their biological effects in vivo.

The phthalazine derivative (compound 9d), identified as a potent Topo II inhibitor, underwent in vivo evaluation for its antitumor efficacy. mdpi.com In a solid tumor model, this compound was shown to inhibit tumor proliferation, leading to a reduction in both tumor volume and mass. mdpi.com Furthermore, it demonstrated a favorable profile by restoring liver enzymes, proteins, and complete blood count parameters to near-normal levels, suggesting a degree of systemic tolerability in the model system. mdpi.com

In a different study, the in vitro antitumor activity of N-alkyl-nitroimidazole compounds was assessed against human breast (MDA-MB-231) and lung (A549) cancer cell lines. openmedicinalchemistryjournal.com These compounds showed sensitivity in both cell lines, with lung cancer cells being particularly sensitive to N-methyl-nitroimidazole and N-ethyl-nitroimidazole. openmedicinalchemistryjournal.com An interesting finding was that increasing the length of the N-alkyl chain led to a decrease in antitumor activity against the A549 lung cancer cells. openmedicinalchemistryjournal.com

The broad biological activities of nitro compounds are well-recognized, with many exhibiting antimicrobial and anticancer properties. nih.gov The mechanism often involves the reduction of the nitro group within cells, leading to the generation of toxic intermediates that can damage cellular components like DNA. nih.gov For instance, the anticancer drugs flutamide (B1673489) and nilutamide (B1683758) are nitroaromatic compounds that act as androgen receptor antagonists, inhibiting prostate cell growth. nih.gov

The table below details the in vivo findings for these related classes of compounds.

| Compound Class | Model System | Key In Vivo / Biological Effects | Reference(s) |

| Phthalazine Derivatives | Solid Tumor Model | Inhibited tumor proliferation, reduced tumor volume and mass. Restored liver enzymes and blood parameters. | mdpi.com |

| N-Alkyl-Nitroimidazoles | Human Cancer Cell Lines (in vitro) | Exhibited cytotoxic properties against breast and lung cancer cells. Activity was influenced by the length of the N-alkyl chain. | openmedicinalchemistryjournal.com |

| Nitroaromatic Compounds (General) | Various | Act as anticancer and antimicrobial agents. Mechanism often involves bioreduction to toxic intermediates. | nih.govnih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Structural Determinants for Biological Potency

The biological activity of compounds derived from 5-Fluoro-N-isopropyl-2-nitroaniline is governed by the specific arrangement and nature of its constituent chemical groups. Research has shown that the core aniline (B41778) structure, with its particular substitution pattern, is a critical determinant of efficacy.

Key findings from various studies highlight the following structural elements as crucial for biological potency:

Aromatic Core: The presence of the aromatic ring is fundamental for the activity in many compound series, providing a rigid scaffold for the optimal orientation of other functional groups. nih.gov

Bridging Atoms: In many inhibitor designs, the amine linker (NH) is crucial. For instance, replacing the amino functionality with an oxygen atom in one series resulted in a twofold reduction in activity. acs.org

Combined Substituent Effects: The interplay between the substituents is often synergistic. For example, the combination of a fluorine atom on the central aryl ring and an N-isopropyl group on the linker has been shown to produce an additive effect on antimalarial potency. acs.org

The following table summarizes key structural features and their observed impact on biological activity in related compound series.

| Structural Feature | Observation | Biological Context |

| Phenyl Ring at R1 | Preferred for enabling desired potency and selectivity. | EGFR Inhibitors rsc.org |

| N-isopropyl Linker | Additive effect on potency when combined with a 2-fluoro aryl ring. | Antimalarial Agents acs.org |

| Aromatic Ring | Essential for activity; replacement with non-aromatic cyclic groups leads to inactivity. | Antimalarial PfDHODH Inhibitors nih.gov |

| Fluorine at 2' position | Significantly improved activity compared to other positions. | NEK4 Inhibitors nih.gov |

Influence of Fluorine, Nitro, and Isopropyl Substituents on Pharmacological Profiles

The specific substituents on the this compound scaffold—the fluorine atom, the nitro group, and the N-isopropyl group—each impart distinct physicochemical properties that profoundly influence the molecule's interactions with biological targets.

Fluorine Substituent: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties. acs.org

Electronic Effects: Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution of the aromatic ring. This can modulate the pKa of the aniline nitrogen, influencing its binding characteristics. acs.org The high negative charge of the fluoro substituent is a key feature. liverpool.ac.uk

Positional Importance: The location of the fluorine atom is critical. A "fluorine-screening" of quinazoline (B50416) analogues revealed that a fluorine at the ortho position of a benzyl (B1604629) group or at the 8-position of the quinazoline core led to a significant decrease in tumor cell numbers compared to the parent compound. nih.gov This highlights that proximity to other key functional groups can be beneficial for activity. nih.gov

Metabolic Stability: Fluorination can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.

Nitro Substituent: The nitro group is a strong electron-withdrawing group with significant implications for both bioactivity and toxicology.

Bioactivation: The nitro group can undergo enzymatic reduction in biological systems to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can form covalent bonds with biological macromolecules like proteins and DNA, which can be the basis for both therapeutic action and toxicity.

Toxicity Concerns: The toxicity of nitroaromatic compounds is a well-documented concern, often linked to the reduction of the nitro group. umn.edudoi.org Studies on related compounds have proposed that eliminating or modifying the nitro group could diminish undesirable side effects. umn.edu

Synthesis Handle: In synthetic chemistry, the nitro group is a versatile functional group that can be readily reduced to an amino group, allowing for further derivatization and the creation of diverse chemical libraries. nih.govmdpi.com

Isopropyl Substituent: The N-isopropyl group is a small, branched alkyl chain that influences the steric and hydrophobic properties of the molecule.

Steric Influence: The branched nature of the isopropyl group provides more steric bulk near the aniline nitrogen compared to a linear propyl group. This can enforce a specific conformation that may be favorable for binding to a target protein. In some series, isopropyl and n-propyl analogs show similar activity, while in others, the steric hindrance can be a key factor. nih.gov

Selectivity: The size and shape of this substituent can be critical for selectivity. For instance, replacing a larger phenyl ring with a smaller isopropyl group was found to cause a loss of selectivity against wild-type EGFR in a series of kinase inhibitors. rsc.org

Systematic Exploration of Derivatization and Functionalization for Activity Modulation

To optimize the biological activity of lead compounds, medicinal chemists systematically modify their structure through derivatization and functionalization. This process involves altering specific parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Starting from scaffolds like 5-fluoro-2-nitroaniline (B53378), a variety of new analogues can be created:

Modification of the Aniline Nitrogen: The N-isopropyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. For example, N-methylation improved antimalarial activity in one series, while N-ethylation led to a slight reduction. acs.org

Alteration of the Aromatic Ring: Additional substituents can be introduced onto the phenyl ring to explore effects on activity. A study on quinoline (B57606) derivatives showed that introducing substituents at the 5- and 6-positions enhanced potency, while modifications at the 7- and 8-positions did not. amherst.edu

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, a quinazoline core can be replaced with a benzimidazole (B57391) system, which alters the orientation of substituents and can lead to novel activity profiles. nih.gov

Functionalization via the Nitro Group: As a versatile chemical handle, the nitro group can be reduced to an amine, which then serves as a point for further chemical elaboration, such as acylation or alkylation, to build more complex molecules. nih.govnih.gov

This systematic approach allows for the development of a comprehensive SAR, as illustrated in the table below, which shows how different functionalizations on an imidazoquinoline scaffold affected TLR7 activity.

| Position | Functionalization | Impact on TLR7 Activity |

| C-2 | Secondary amine modification | Altered activity |

| N-1 | Basic centers | Improved TLR7/8 activity |

| C-7 | Electron-releasing groups | Improved TLR7/8 activity |

Data adapted from a SAR study on imidazoquinolines. nih.gov

Development and Validation of QSAR Models for Predictive Toxicology and Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property like toxicity. nih.gov These in silico models are essential tools in modern drug discovery and chemical risk assessment, allowing for the prediction of properties for untested chemicals, thereby saving time and resources. marquette.edunih.gov The development of a robust QSAR model is a multi-step process governed by principles established by the Organisation for Economic Co-operation and Development (OECD). mdpi.com

The foundation of any QSAR model is the numerical representation of the chemical structure using molecular descriptors. arxiv.org These descriptors quantify various aspects of the molecule's physicochemical properties.

Types of Descriptors: Descriptors can be categorized into several classes:

Constitutional (1D/2D): Based on the molecular formula and connectivity (e.g., molecular weight, atom counts, bond counts).

Topological (2D): Describe the atomic connectivity and shape of the molecule (e.g., connectivity indices, shape indices).

Geometrical (3D): Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Quantum Chemical (3D): Derived from quantum mechanics calculations, describing electronic properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges). doi.org

WHIM Descriptors: Weighted Holistic Invariant Molecular descriptors based on statistical indices. researchgate.net

Calculation: These descriptors are calculated using specialized software packages like DRAGON, PaDEL, MOPAC, or CODESSA from the 2D or 3D structure of the molecule. nih.govresearchgate.netnih.gov The selection of relevant descriptors from the thousands that can be calculated is a critical step, often involving statistical techniques to identify those most correlated with the biological activity of interest. chemrevlett.com

Once descriptors are calculated, a mathematical model is built to establish a relationship between the descriptors (independent variables) and the biological activity (dependent variable). A variety of statistical and machine learning methods are employed for this purpose. nih.gov

Linear Methods:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the activity to a small number of descriptors. researchgate.net

Partial Least Squares (PLS): A regression technique suitable for datasets with more descriptors than compounds and where descriptors may be correlated. researchgate.net

Principal Component Regression (PCR): A method based on Principal Component Analysis (PCA) to reduce the dimensionality of the descriptor space before performing regression. arxiv.org

Non-Linear and Machine Learning Methods:

Support Vector Machines (SVM/SVR): A powerful algorithm for both classification and regression tasks. nih.gov

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy. nih.gov

K-Nearest Neighbors (KNN): A non-parametric method that predicts the property of a compound based on the properties of its closest neighbors in the descriptor space. nih.gov

Artificial Neural Networks (ANN): Complex models inspired by the human brain that can capture highly non-linear relationships. researchgate.net

A QSAR model is only useful if it can accurately predict the properties of new, untested compounds. Therefore, rigorous validation and definition of its scope are essential. nih.govnih.gov

Model Validation: The robustness and predictive power of a model are assessed using several statistical metrics:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or LOO) are used to test the model's stability. The cross-validated correlation coefficient (q²) is a key metric. arxiv.org

External Validation: The model's predictive ability is tested on an external set of compounds that were not used during model development. The predictive r-squared (pred_r²) is a common metric, with a value > 0.5 often considered indicative of a predictive model. arxiv.orgresearchgate.net

Other Metrics: The coefficient of determination (R²), Root Mean Square Error (RMSE), and F-test value are also used to assess the goodness-of-fit and statistical significance of the model. chemrevlett.comresearchgate.net